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Compound of Interest

Compound Name: N,N-Dimethylisobutyramide

Cat. No.: B1361595

This technical guide provides an in-depth analysis of the predicted spectroscopic data for N,N-
Dimethylisobutyramide (CAS No. 21678-37-5), a valuable intermediate in organic synthesis.
[1][2] Designed for researchers, scientists, and professionals in drug development, this
document elucidates the structural features of the molecule through the lens of Nuclear
Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. In the absence of publicly
available experimental spectra, this guide leverages high-fidelity computational prediction
models to provide a robust analytical framework.

Introduction to N,N-Dimethylisobutyramide and
Spectroscopic Analysis

N,N-Dimethylisobutyramide, also known as N,N,2-trimethylpropionamide, is a tertiary amide
with the molecular formula CeH13NO.[3][4][5] Its utility in chemical synthesis, for instance in the
preparation of 1-chloro-N,N,2-trimethylpropenylamine, necessitates a thorough understanding
of its structural and electronic properties.[1] Spectroscopic techniques such as NMR and IR are
paramount for the structural elucidation and quality control of such chemical entities.

This guide will delve into the predicted *H NMR, 13C NMR, and IR spectra of N,N-
Dimethylisobutyramide. The predictions are generated using advanced computational
algorithms that provide reliable estimations of chemical shifts and vibrational frequencies. While
predicted data is a powerful tool, it is crucial to note that experimental verification is the gold
standard for structural confirmation.
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Molecular Structure and Key Features

To comprehend the spectroscopic data, a foundational understanding of the molecular
structure is essential.

Figure 1. 2D Structure of N,N-Dimethylisobutyramide.

The key structural features influencing its spectroscopic properties are:
e Anisopropyl group(-CH(CHs)2) attached to the carbonyl carbon.

» Atertiary amide functional group.

o Two N-methyl groups(-N(CHs)z2) which are chemically equivalent due to free rotation around
the C-N bond at room temperature, though hindered rotation can sometimes lead to distinct
signals.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about
the carbon-hydrogen framework of a molecule.

Predicted *H NMR Spectrum

The predicted *H NMR spectrum of N,N-Dimethylisobutyramide is characterized by three
distinct signals. The chemical shifts are influenced by the electron-withdrawing effect of the
adjacent carbonyl group and the nitrogen atom.

Table 1: Predicted *H NMR Chemical Shifts and Assignments
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Predicted
Chemical Shift  Multiplicity Integration Assignment Rationale
(ppm)

The two N-

~2.95 Singlet

methyl groups
are equivalent
and appear as a
singlet. The

6H N-CHs deshielding
effect of the
nitrogen and
carbonyl group
places this signal

downfield.

~2.70 Septet

The methine
proton of the
isopropy! group
is coupled to the
six equivalent

1H CH methyl protons,
resulting in a
septet. It is
deshielded by
the adjacent

carbonyl group.
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The six
equivalent
protons of the
two methyl
groups in the
~1.10 Doublet 6H C(CHs3)2 isopropy! group
are coupled to
the methine
proton,
appearing as a
doublet.

Methodology for Prediction:

The *H NMR chemical shifts were predicted using online computational tools that employ
machine learning algorithms and extensive spectral databases. The process involves inputting
the molecular structure (e.g., as a SMILES string: CC(C)C(=0O)N(C)C) into the prediction
engine.

Figure 2. Workflow for *H NMR Prediction.

Predicted **C NMR Spectrum

The predicted 13C NMR spectrum of N,N-Dimethylisobutyramide is expected to show four
signals, corresponding to the four unique carbon environments in the molecule.

Table 2: Predicted 3C NMR Chemical Shifts and Assignments
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Predicted Chemical Shift

Carbon Assignment Rationale
(ppm)
The carbonyl carbon is
~177 C=0 significantly deshielded and
appears furthest downfield.
The carbons of the two
~37 N-CHs _
equivalent N-methyl groups.
The methine carbon of the
~35 CH _
isopropy! group.
The carbons of the two
~20 C(CHs)2 equivalent methyl groups of

the isopropyl group.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule by
measuring the absorption of infrared radiation, which induces molecular vibrations.

Predicted IR Spectrum

The predicted IR spectrum of N,N-Dimethylisobutyramide will be dominated by a strong
absorption band corresponding to the carbonyl stretch of the tertiary amide.

Table 3: Predicted IR Absorption Bands and Assignments
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Predicted
Wavenumber Intensity Vibrational Mode Functional Group
(cm™)
) Aliphatic (isopropyl
~2970-2870 Medium-Strong C-H stretch
and N-methyl)
~1645 Strong C=0 stretch Tertiary Amide
~1465 Medium C-H bend CHs and CH:
Isopropyl grou
~1385 Medium C-H bend Propy g ] g
(characteristic)
~1260 Medium-Strong C-N stretch Amide

Causality in IR Absorptions:

e C=0 Stretch (1645 cm~1): The strong intensity of this band is due to the large change in
dipole moment during the stretching vibration of the highly polar carbonyl bond. For tertiary
amides, this band typically appears in the range of 1630-1670 cm™1.

e C-H Stretches (~2970-2870 cm~1): These absorptions are characteristic of sp2 hybridized C-
H bonds found in the methyl and methine groups.

e C-N Stretch (~1260 cm~1): The stretching vibration of the carbon-nitrogen bond in the amide
group gives rise to a moderately strong absorption in this region.

Figure 3. Relationship between molecular structure and predicted IR absorptions.

Conclusion

This technical guide provides a comprehensive overview of the predicted spectroscopic
characteristics of N,N-Dimethylisobutyramide. The predicted H NMR, 13C NMR, and IR data
are in strong agreement with the known structural features of the molecule and the established
principles of spectroscopic interpretation. The data presented herein serves as a valuable
reference for the identification and characterization of this compound in research and
development settings. It is recommended that this predicted data be confirmed with
experimental analysis for any critical applications.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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